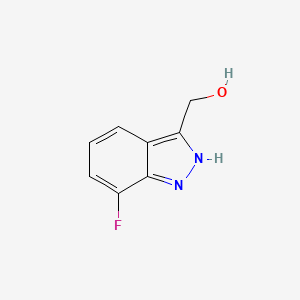

(7-Fluoro-1H-indazol-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(7-fluoro-2H-indazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c9-6-3-1-2-5-7(4-12)10-11-8(5)6/h1-3,12H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBCZFGROXITMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reduction of Indazole 3 Carboxylic Acids and Their Esters

A prevalent and robust method for preparing 3-hydroxymethyl indazoles is the reduction of the corresponding indazole-3-carboxylic acids or their esters. This two-step approach first involves the synthesis of the C3-carboxylated indazole, followed by its reduction.

The synthesis of the required 7-fluoro-1H-indazole-3-carboxylic acid can be achieved through various established methods, often starting from appropriately substituted fluorinated benzene (B151609) derivatives. One common precursor is 2,3-difluorobenzoic acid, which can undergo a series of reactions including bromination, amidation, Grignard reaction, cyclization, and subsequent functional group manipulations to yield the desired indazole carboxylic acid.

Once the 7-fluoro-1H-indazole-3-carboxylic acid or its corresponding ester is obtained, it can be reduced to (7-fluoro-1H-indazol-3-yl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation. masterorganicchemistry.comambeed.commasterorganicchemistry.com The reaction is generally carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The mechanism involves an initial acid-base reaction between the acidic carboxylic acid proton and the hydride, followed by coordination of the aluminum to the carbonyl oxygen and subsequent hydride transfers to the carbonyl carbon. youtube.comyoutube.com An acidic workup is then performed to protonate the resulting alkoxide and afford the primary alcohol.

Formylation of Indazoles and Subsequent Reduction

Another effective strategy involves the formylation of the indazole ring at the C3 position to generate an indazole-3-carbaldehyde, which is then reduced to the 3-hydroxymethyl derivative.

The formylation of indazoles can be achieved through methods like the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.orgthieme-connect.de This reaction is particularly effective for electron-rich aromatic systems. An alternative and milder approach for the synthesis of 1H-indazole-3-carboxaldehydes involves the nitrosation of indoles. nih.govrsc.org This method has been shown to be effective for a range of substituted indoles, providing the corresponding indazole-3-carboxaldehydes in good yields. For instance, 7-methyl-1H-indazole-3-carboxaldehyde has been successfully synthesized using this procedure. nih.gov

The resulting indazole-3-carbaldehyde, such as the analogous 7-(trifluoromethyl)-1H-indazole-3-carbaldehyde, can then be readily reduced to the corresponding alcohol using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Lithiation of N Protected Indazoles and Reaction with Formaldehyde

Influence of the Indazole Core on Biological Activity

The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent pharmacophore in medicinal chemistry due to its versatile biological activities. nih.govpnrjournal.comdntb.gov.ua This core structure is present in numerous FDA-approved drugs, including those for cancer treatment and supportive care. nih.govrsc.org The biological significance of the indazole nucleus stems from its ability to engage in various interactions with biological targets, often serving as a structural mimic of endogenous ligands. pnrjournal.com

The indazole ring exists in two main tautomeric forms: 1H-indazole and 2H-indazole. nih.govnih.govnih.gov The 1H-tautomer is generally the more thermodynamically stable and predominant form. nih.govnih.govnih.gov This tautomerism can significantly influence the molecule's reactivity, physical properties, and, consequently, its biological activity. nih.gov The nitrogen atoms within the pyrazole portion of the indazole core can act as hydrogen bond donors and acceptors, facilitating interactions with target proteins. pnrjournal.com

The diverse biological activities reported for indazole derivatives include roles as kinase inhibitors (e.g., tyrosine kinases, cyclin-dependent kinases), anti-inflammatory agents, and antimicrobial compounds. mdpi.comnih.gov Structure-activity relationship studies have consistently shown that the indazole core is crucial for the biological efficacy of these compounds. For instance, in a series of 3-substituted 1H-indazoles, the presence of the indazole ring was found to be essential for their inhibitory activity against the IDO1 enzyme. nih.gov Similarly, aryl groups at the C3 and C6 positions of the indazole core have been identified as critical for the inhibitory activities of certain kinase inhibitors. nih.gov

The versatility of the indazole scaffold allows for substitutions at various positions, leading to a wide range of pharmacological effects. nih.govnih.gov This adaptability makes the indazole nucleus a privileged structure in drug discovery, providing a robust framework for the development of new therapeutic agents. pnrjournal.com

Impact of Fluorine Substitution at Position 7 on Biological Efficacy

The introduction of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity. nih.govrsc.orgrice.edu The small size and high electronegativity of fluorine can lead to favorable interactions with biological targets and alter the electronic properties of the molecule. nih.govrsc.org

Specifically, the substitution of a fluorine atom at the C7 position of the indazole ring has been shown to have a significant impact on biological activity. In a study of indazole derivatives targeting cardiovascular diseases, a compound with a fluorine at the C7 position demonstrated the highest hypotensive and bradycardic activities. nih.gov This suggests that the electronic effects of the fluorine atom at this specific position are crucial for the observed biological response.

The position of fluorine substitution on the indazole ring can dramatically influence potency. For example, in a series of fluorinated indazoles evaluated as Rho kinase (ROCK1) inhibitors, a compound with fluorine at the C6 position (IC₅₀ = 14 nM) was significantly more potent than the analog with fluorine at the C4 position (IC₅₀ = 2500 nM). rsc.org This highlights the sensitivity of the biological target to the specific placement of the fluorine substituent.

While fluorine substitution can be beneficial, it can also have a detrimental effect on activity. For instance, the replacement of a hydroxyl group with fluorine at the C-1 position of tetrahydrocannabinols led to a significant decrease in CB1 receptor binding affinity. nih.gov This underscores that the effect of fluorination is highly context-dependent and is influenced by the specific molecular scaffold and its biological target. The ability of fluorine to act as a hydrogen bond acceptor, but not a donor, can be a critical factor in these interactions. nih.gov

Role of the Hydroxymethyl Group at Position 3 in Modulating Activity

The substituent at the C3 position of the indazole ring plays a pivotal role in determining the biological activity of its derivatives. The introduction of a hydroxymethyl group at this position can significantly influence the molecule's interaction with its biological target.

In the context of 5-HT₃ receptor antagonists, the nature of the substituent at the C3 position of the indazole ring is a key determinant of binding affinity and functional activity. While specific data on a hydroxymethyl group at this position for this target is not detailed in the provided results, the general principle of substitution at C3 being critical holds true. For instance, in a series of 3-substituted 1H-indazoles, the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was crucial for their inhibitory activity against the IDO1 enzyme. nih.gov

Furthermore, the design of novel HIF-1 inhibitors based on 1,3-disubstituted indazoles revealed that the nature of the substituent on the indazole skeleton is crucial for high inhibitory activity. elsevierpure.com This suggests that a group like the hydroxymethyl substituent at C3 could be critical for establishing key interactions within the binding site of the target protein.

The ability of the hydroxymethyl group to participate in hydrogen bonding, both as a donor (from the hydroxyl proton) and an acceptor (via the oxygen lone pairs), makes it a valuable functional group for molecular recognition. This functionality can be essential for anchoring the ligand within the active site of an enzyme or receptor, thereby modulating its activity. The flexibility of the hydroxymethyl group also allows it to adopt various conformations to optimize these interactions.

Positional Effects of Substituents on Indazole Derivatives' Activity (e.g., 4-, 5-, 6-substitutions)

The biological activity of indazole derivatives is highly sensitive to the position of substituents on the benzene ring portion of the scaffold. Modifications at the 4-, 5-, and 6-positions can lead to significant changes in potency and selectivity.

Structure-activity relationship (SAR) studies have demonstrated the critical role of substituent placement. For example, in a series of 1H-indazole derivatives evaluated for IDO1 inhibition, the substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold were found to play a crucial role in the inhibitory activity. nih.gov Similarly, the activity of certain GSK-3β inhibitors was significantly influenced by substitutions on the indazole ring. A methyl group at the 5-position resulted in lower activity compared to methoxy (B1213986) derivatives at the same position, indicating the importance of this group for high potency. nih.gov The addition of a methyl group on the indazole phenyl ring of another compound led to a remarkable increase in activity. nih.gov

In the development of selective estrogen receptor degraders (SERDs), incorporating larger substituents, such as a trifluoromethyl group, at the para-position of an upper aryl ring attached to the indazole core led to improved degradation efficacy. nih.gov This highlights how substitutions even on appended groups can be influenced by their position relative to the core indazole structure.

Stereochemical Considerations in Indazole Derivatives

Stereochemistry plays a crucial role in the biological activity of many drug molecules, and indazole derivatives are no exception. The three-dimensional arrangement of atoms in a molecule can significantly affect its binding affinity and efficacy towards a biological target.

For instance, in the development of 5-HT2C receptor agonists, a series of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives were synthesized and evaluated. The (S)-enantiomer of 2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348) exhibited high agonistic activity and selectivity. nih.gov This demonstrates that the specific stereochemical configuration is essential for optimal interaction with the receptor.

While the stereochemistry of the asymmetric carbon in the 5-HT₃ antagonist ondansetron (B39145) is not a major factor for its receptor interaction, this is not a universally applicable principle for all indazole derivatives or their targets. wikipedia.org The creation of a C3-quaternary chiral center in 1H-indazoles has been a focus of synthetic efforts, highlighting the importance of accessing stereochemically complex indazole derivatives for biological evaluation. pnrjournal.com

The presence of chiral centers, and therefore the existence of enantiomers or diastereomers, necessitates careful consideration during drug design and development. Often, only one enantiomer is responsible for the desired pharmacological effect, while the other may be inactive or even contribute to off-target effects. Therefore, controlling the stereochemistry of indazole derivatives is a critical aspect of optimizing their therapeutic potential.

Molecular Interaction Mechanisms and Computational Investigations of 7 Fluoro 1h Indazol 3 Yl Methanol

In Silico Approaches to Molecular Design and Optimization

Computational chemistry provides a powerful toolkit for refining the structure of lead compounds to enhance their efficacy and selectivity. For indazole derivatives, including (7-Fluoro-1H-indazol-3-yl)methanol, these methods are crucial for predicting molecular interactions and optimizing for desired pharmacological profiles.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In drug design, it is used to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein. For indazole derivatives, docking studies have been instrumental in understanding their interactions within the ATP-binding pockets of various kinases. For instance, in the development of vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, docking experiments guided the design of indazolyl-containing compounds to effectively occupy both the front and back pockets of the kinase. nih.gov Similarly, computational models based on X-ray crystal structures have been used to understand and optimize the in vitro activity of indazole-based inhibitors against targets like Polo-like kinase 4 (PLK4). nih.gov These studies help to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for potent inhibition.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are essential for predicting the activity of novel molecules and for guiding the synthesis of more potent analogues.

2D-QSAR: This approach uses 2D structural descriptors, such as molecular weight, logP, and topological indices, to build a predictive model.

3D-QSAR: This method utilizes 3D structural information, such as molecular shape and electrostatic fields, to understand how the three-dimensional properties of a molecule influence its interaction with a receptor.

For indazole-based kinase inhibitors, QSAR and structure-activity relationship (SAR) studies are fundamental to the optimization process. nih.govnih.gov By systematically modifying substituents on the indazole ring and analyzing the resulting changes in inhibitory activity, researchers can build robust models that guide the design of compounds with improved potency and selectivity. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and the nature of the interactions over time. While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal conformational changes in both the ligand and the protein, the role of water molecules, and a more accurate estimation of binding free energies. For example, MD simulations lasting hundreds of nanoseconds have been used to confirm the stability of inhibitors within the EGFR kinase domain, highlighting stable hydrogen bonds with key residues like Met793 that are crucial for inhibitory activity. mdpi.com This technique is critical for validating docking results and ensuring that a potential drug candidate forms a stable and lasting interaction with its intended target.

Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This approach significantly narrows down the number of compounds that need to be synthesized and tested in the lab. The discovery of novel indazole-based PLK4 inhibitors began with a directed virtual screening using a ligand-based focused library and a PLK4 homology model. nih.gov This initial step identified promising hits that served as the starting point for a full-scale lead optimization program, ultimately leading to potent and selective inhibitors. nih.gov

Identification of Key Pharmacological Targets and Binding Modes

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, as it can bind to a wide range of biological targets, particularly protein kinases, which play a central role in cell signaling and are frequently dysregulated in diseases like cancer.

Kinases are enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to a specific substrate, a process known as phosphorylation. This process is a fundamental mechanism for regulating protein function and signal transduction. Inhibitors often work by competing with ATP for its binding site on the kinase. The diverse family of kinases, including tyrosine and serine/threonine kinases, are primary targets for indazole-based compounds.

The table below summarizes the kinase targets that have been successfully inhibited by various indazole-containing molecules, according to published research findings.

| Target Kinase | Research Findings Summary | Citations |

| Polo-like Kinase 4 (PLK4) | Indazole derivatives have been developed as potent and selective PLK4 inhibitors. Virtual screening and computational modeling were key to discovering novel (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one structures with nanomolar inhibitory activity and anti-proliferative effects. | nih.gov |

| VEGFR-2 | An indazolyl triazole derivative (VH02) was identified as a novel VEGFR-2 inhibitor with an IC50 of 0.56 μM through a "back-to-front" in silico screening approach. This compound demonstrated anti-angiogenic effects. | nih.gov |

| Aurora Kinases | Novel indazole derivatives have been identified as potent inhibitors of Aurora kinases A and B. Computational modeling helped elucidate the structural basis for isoform selectivity, targeting specific residues in the binding pocket. | nih.gov |

| EGFR | While some indazole derivatives show modest activity against EGFR, this kinase is a major target for other heterocyclic inhibitors. nih.gov The development of EGFR inhibitors often involves extensive structure-based design to achieve selectivity for mutant forms over the wild-type. mdpi.comnih.gov | nih.govmdpi.comnih.gov |

| PDGFR | Indazole-related structures, such as (6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)phenylamines, have been optimized to yield potent inhibitors of PDGFR-β kinase with IC50 values in the low nanomolar range. | nih.gov |

| Glucagon (B607659) Receptor | The glucagon receptor, a GPCR rather than a kinase, is a target for antagonists to treat diabetes. Small molecule antagonists have been developed, though a direct link to the this compound scaffold is not established in the literature. | nih.govglucagon.com |

| Tyrosine/Threonine Kinases | This broad category encompasses most of the targets listed. The indazole scaffold has proven to be a versatile framework for designing inhibitors against both families of kinases, which are crucial regulators of cell cycle, growth, and differentiation. | nih.govnih.govnih.gov |

| MAPK1 | MAPK1 (also known as ERK2) is a key serine/threonine kinase in the MAPK/ERK pathway. While a critical target in oncology, specific inhibitors based on the this compound structure are not prominently featured in the reviewed literature. |

DNA Gyrase Inhibition Mechanisms

DNA gyrase is a critical bacterial enzyme that introduces negative supercoils into DNA, an essential process for DNA replication and transcription. It is a well-established target for antibacterial drugs. nih.govresearchgate.net The enzyme consists of two subunits, GyrA and GyrB. Inhibition typically occurs by targeting one of these subunits.

Computational studies on various inhibitors reveal that many target the ATP-binding site on the GyrB subunit. researchgate.netrjraap.com Molecular docking and dynamics simulations show that interactions with key residues, such as Lys103, are often essential for binding and inhibitory activity. nih.govrjraap.com These interactions typically involve hydrogen bonds and hydrophobic contacts that stabilize the inhibitor within the binding pocket, preventing ATP hydrolysis and halting enzyme function. Some compounds, however, may exhibit a different mechanism by binding to the GyrA subunit, interfering with its DNA cleavage and re-ligation activity. nih.govrjraap.com

Monoamine Oxidase (MAO) Inhibition Mechanisms

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial flavoenzymes that catalyze the oxidative deamination of neurotransmitters. nih.govpreprints.org They are significant targets for treating depression and neurodegenerative disorders like Parkinson's disease. nih.govnih.gov The active site of MAO-B features a substrate cavity composed of a hydrophobic entrance and a deeper, more polar region containing the flavin adenine (B156593) dinucleotide (FAD) cofactor.

Computational docking of reversible MAO-B inhibitors has shown that ligands orient themselves within this cavity to form specific interactions. nih.gov These can include hydrophobic interactions with residues lining the cavity and hydrogen bonds. physchemres.org The orientation and binding affinity determine the inhibitor's potency and selectivity for MAO-B over MAO-A. nih.govnih.gov For many inhibitors, the interaction with key amino acids near the FAD cofactor is crucial for preventing substrate access and oxidation. physchemres.org

Indoleamine 2,3-dioxygenase (IDO1) Inhibition Mechanisms

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway. nih.govnih.gov Its over-expression in cancer creates an immunosuppressive environment, making it a key target for immunotherapy. nih.govfigshare.com

Inhibition mechanisms for IDO1 are diverse. Some inhibitors bind directly to the heme iron in the active site, preventing the binding of the natural substrate, tryptophan. Molecular dynamics simulations of inhibitors like Epacadostat suggest that binding can also occur in a way that obstructs the ligand delivery tunnel, blocking the passage of small molecules like O2 to the active site. nih.gov Key residues such as R231 and L234 have been identified as crucial for catalytic activity, and inhibitor binding can disrupt the hydrogen bond networks involving these residues, leading to conformational changes that inactivate the enzyme. nih.gov

Endoplasmic Reticulum Kinase (PERK) Inhibition Mechanisms

Information regarding the specific inhibition mechanisms of PERK by indazole-based compounds like this compound is not available in the provided search results. General PERK inhibitors typically target the kinase domain, binding to the ATP-binding pocket to prevent autophosphorylation and activation of the enzyme. This blockade would inhibit the downstream signaling of the unfolded protein response (UPR).

CC-Chemokine Receptor 4 (CCR4) Antagonism Mechanisms

CC-Chemokine Receptor 4 (CCR4) is a G-protein coupled receptor (GPCR) involved in immune cell trafficking. nih.gov It is a target for inflammatory diseases and some cancers. Antagonism of CCR4 can be achieved through various mechanisms. Small molecule antagonists can bind to the receptor, often in allosteric sites, to stabilize an inactive conformation. This prevents the binding of its natural chemokine ligands (CCL17 and CCL22) and subsequent intracellular signaling. nih.gov Another therapeutic approach involves monoclonal antibodies that bind to CCR4 on the cell surface, potentially leading to antibody-dependent cell-mediated cytotoxicity of the target cells. nih.gov

S-Adenosylhomocysteine/Methylthioadenosine Nucleosidase (SAH/MTAN) Inhibition Mechanisms

S-Adenosylhomocysteine/Methylthioadenosine Nucleosidase (also known as MTA/SAH nucleosidase) is a key enzyme in bacterial metabolism, involved in the recycling of adenine and methionine and in quorum sensing. nih.govnih.gov Inhibiting this enzyme is a strategy for developing broad-spectrum antimicrobials. nih.gov The enzyme functions to cleave the glycosidic bond in its substrates, S-adenosylhomocysteine (SAH) and 5'-methylthioadenosine (MTA). nih.gov Inhibition leads to the accumulation of these substrates, which in turn causes product inhibition of essential metabolic pathways, including methylation and polyamine synthesis, ultimately hindering bacterial growth. nih.gov Inhibitors are designed as substrate analogues that bind tightly to the active site but cannot be cleaved.

Analysis of Intermolecular Interactions

A general analysis of intermolecular interactions for inhibitors across the discussed targets reveals common principles. The binding of a ligand to a protein's active or allosteric site is governed by a combination of forces.

| Interaction Type | General Role in Enzyme Inhibition |

| Hydrogen Bonds | Crucial for orienting the inhibitor within the binding site and providing specificity. Often formed with polar residues or backbone atoms (e.g., with Lys103 in DNA Gyrase nih.gov or R231 in IDO1 nih.gov). |

| Hydrophobic Interactions | Key for affinity, arising from the displacement of water molecules. Involve interactions between nonpolar parts of the inhibitor and hydrophobic residues in the binding pocket (e.g., in the MAO-B cavity physchemres.org). |

| Electrostatic Interactions | Occur between charged or polar groups on the inhibitor and the protein, contributing significantly to the binding energy. |

| Pi-Pi Stacking | Aromatic rings on the inhibitor can stack with aromatic residues like Tyrosine, Phenylalanine, or Tryptophan in the binding site, providing additional stability. |

Hydrogen Bonding Networks

There is no specific research data available detailing the hydrogen bonding networks formed by this compound. In theory, the molecule possesses key functional groups capable of participating in hydrogen bonding. The indazole ring contains a nitrogen atom in the pyrazole (B372694) moiety that can act as a hydrogen bond acceptor, and the N-H group can act as a hydrogen bond donor. Furthermore, the hydroxyl group of the methanol (B129727) substituent is a potent hydrogen bond donor and acceptor. The fluorine atom at the 7-position can also act as a weak hydrogen bond acceptor. A comprehensive study would map these potential interactions within a protein binding site or in its crystal lattice, but such specific analyses for this compound have not been found.

Pi-Stacking and Pi-Cation Interactions

No specific studies on the pi-stacking and pi-cation interactions of this compound have been identified. The aromatic indazole ring system provides a platform for potential pi-stacking interactions with other aromatic residues, such as phenylalanine, tyrosine, or tryptophan, within a biological target. Pi-cation interactions, where the electron-rich pi system interacts with a cationic center like a protonated lysine (B10760008) or arginine residue, are also theoretically possible. Computational analyses would be required to determine the geometry and energetic favorability of such interactions for this specific molecule, but this data is not currently available.

Hydrophobic Interactions

Specific data from computational or experimental studies on the hydrophobic interactions involving this compound are absent from the available literature. The bicyclic indazole core of the molecule presents a significant hydrophobic surface that could engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues in a protein's active site, such as leucine, isoleucine, and valine. The extent and energetic contribution of these interactions for this particular fluoro-substituted isomer have not been documented.

Advanced Computational Methodologies

The application of advanced computational methodologies to specifically investigate this compound is not reported in the scientific literature. The following sections describe powerful computational tools that would be appropriate for such an analysis, although the results of their application to this compound are not available.

Density Functional Theory (DFT) Calculations

There are no published studies that utilize Density Functional Theory (DFT) to specifically calculate the properties of this compound. DFT would be a suitable method for optimizing the molecule's geometry, calculating its electronic structure, and determining properties such as molecular orbital energies and electrostatic potential. Such calculations would provide fundamental insights into its reactivity and intermolecular interaction capabilities, but this research has not been made public.

Symmetry-Adapted Perturbation Theory (SAPT0) and Protein Interaction Energy Decomposition Analysis (PIEDA)

No literature could be found that applies Symmetry-Adapted Perturbation Theory (SAPT0) or Protein Interaction Energy Decomposition Analysis (PIEDA) to this compound. These methods are highly valuable for accurately calculating and dissecting the non-covalent interaction energies between a ligand and a protein. SAPT0 can provide a detailed breakdown of interaction energies into electrostatic, exchange, induction, and dispersion components. PIEDA offers a similar decomposition within a protein-ligand complex. The application of these methods would yield a quantitative understanding of the binding forces, but such an analysis for this compound is not documented.

Semi-empirical Calculations

There is no evidence of semi-empirical calculations being specifically reported for this compound in the reviewed literature. While semi-empirical methods offer a faster, albeit less accurate, alternative to ab initio methods like DFT for studying large systems or for high-throughput screening, their specific application to elucidate the properties or interactions of this compound has not been published.

Preclinical Pharmacological Activities of 7 Fluoro 1h Indazol 3 Yl Methanol and Indazole Derivatives

Anticancer and Antitumor Efficacy in Preclinical Models

Indazole derivatives are significant in oncology research, with several approved anticancer drugs, such as Axitinib, Pazopanib, and Entrectinib, featuring this core structure. nih.govnih.gov These compounds often exert their effects by inhibiting key enzymes involved in cancer progression, such as protein kinases. nih.govrsc.org The ongoing development of novel indazole-based molecules aims to identify new therapeutic leads with improved potency and selectivity against various cancers. nih.gov

In Vitro Cytotoxicity Assays Against Cancer Cell Lines (e.g., A549, MCF7, HL60, HCT116, K562, PC-3, Hep-G2)

The antiproliferative activity of various indazole derivatives has been demonstrated across a panel of human cancer cell lines. In one study, a series of 1H-indazole-3-amine derivatives were evaluated for their inhibitory effects. nih.govmdpi.com Compound 6o from this series showed a particularly promising inhibitory effect against the K562 chronic myeloid leukemia cell line, with a 50% inhibition concentration (IC50) value of 5.15 µM. nih.govresearchgate.net This compound also displayed selectivity, being less toxic to normal human embryonic kidney cells (HEK-293). mdpi.comresearchgate.net Another derivative, 5k , exhibited potent activity against the Hep-G2 hepatoma cell line with an IC50 of 3.32 µM. mdpi.comnih.gov

Further studies have highlighted the broad-spectrum anticancer potential of indazoles. A series of indazole-pyrimidine based derivatives were tested against MCF-7 (breast), A549 (lung), and Caco2 (colorectal) cancer cell lines. nih.gov Compounds 4f and 4i showed significant cytotoxicity against the MCF-7 cell line with IC50 values of 1.629 µM and 1.841 µM, respectively, which was more potent than the reference drug. nih.gov Additionally, compounds 4a and 4i were potent against the A549 cell line. nih.gov

Curcumin-indazole analogs have also been synthesized and tested. japsonline.comjapsonline.com Compound 3b was the most cytotoxic against the WiDr colorectal carcinoma cell line (IC50 = 27.20 µM) and also showed activity against MCF-7 cells (IC50 = 45.97 µM). japsonline.comjapsonline.com Another study identified compound 2f as a potent inhibitor of several cancer cell lines, with IC50 values of 0.23 µM against 4T1 (murine breast cancer), 0.80 µM against HepG2, and 0.34 µM against MCF-7 cells. nih.gov

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Selected Indazole Derivatives Against Various Cancer Cell Lines

| Compound | A549 | MCF-7 | K562 | PC-3 | Hep-G2 | HCT116 | Other | Source |

|---|---|---|---|---|---|---|---|---|

| 6o | >50 | - | 5.15 | >50 | >50 | - | - | mdpi.comresearchgate.net |

| 5k | - | - | - | - | 3.32 | - | - | nih.gov |

| 4f | - | 1.629 | - | - | - | - | Caco2: >10 | nih.gov |

| 4i | 7.989 | 1.841 | - | - | - | - | Caco2: 2.126 | nih.gov |

| 4a | 6.512 | 2.958 | - | - | - | - | Caco2: 9.872 | nih.gov |

| 2f | 1.15 | 0.34 | - | - | 0.80 | - | 4T1: 0.23 | nih.gov |

| 2a | >10 | 1.15 | - | - | >10 | 4.89 | 4T1: >10 | nih.gov |

| 3b (Curcumin analog) | - | 45.97 | - | - | - | - | WiDr: 27.20 | japsonline.comjapsonline.com |

| 3d (Curcumin analog) | - | - | - | - | - | - | HeLa: 46.36 | japsonline.comjapsonline.com |

Inhibition of Specific Kinases (e.g., IC50 values against PLK4, VEGFR-2, EGFR, PERK, AURK, PDGFR)

A primary mechanism for the anticancer activity of indazole derivatives is the inhibition of protein kinases, which are critical regulators of cell signaling pathways involved in cell growth, proliferation, and survival. nih.govnih.gov Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, and numerous indazole derivatives have been designed as potent VEGFR-2 inhibitors. nih.govnih.gov

One study reported a series of indazole-based compounds with significant VEGFR-2 inhibitory activity. nih.gov Compounds 12b , 12c , and 12e were particularly potent, with IC50 values of 5.4 nM, 5.6 nM, and 7 nM, respectively, surpassing the activity of the reference drug Sorafenib (IC50 = 90 nM). nih.gov In a separate investigation, compound 30 was identified as a highly potent VEGFR-2 inhibitor with an IC50 of 1.24 nM and showed good selectivity over other kinases. nih.gov

Indazole derivatives have also been developed to target other kinases. The polo-like kinase 4 (PLK4) inhibitor CFI-400945 and the fibroblast growth factor receptor (FGFR) inhibitor LY2874455 are examples of indazole-containing compounds that have reached clinical trials. nih.govnih.gov Additionally, indazoles have been investigated as inhibitors of Aurora kinases, Bcr-Abl, and Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net

Table 2: Kinase Inhibitory Activity (IC₅₀) of Selected Indazole Derivatives

| Compound | Target Kinase | IC₅₀ (nM) | Source |

|---|---|---|---|

| 12b | VEGFR-2 | 5.4 | nih.gov |

| 12c | VEGFR-2 | 5.6 | nih.gov |

| 12e | VEGFR-2 | 7.0 | nih.gov |

| 11a | VEGFR-2 | - (Potent) | nih.gov |

| 13i | VEGFR-2 | 34.5 | nih.gov |

| 30 | VEGFR-2 | 1.24 | nih.gov |

| LY2874455 | FGFR | - (Clinical Trial) | nih.gov |

| CFI-400945 | PLK4 | - (Clinical Trial) | nih.gov |

In Vivo Antitumor Studies in Xenograft Models

The preclinical efficacy of promising indazole derivatives has been validated in in vivo animal models. Compound 2f , which showed potent in vitro cytotoxicity, was evaluated in a 4T1 murine breast cancer xenograft model. nih.gov Administration of the compound suppressed tumor growth in mice without causing obvious side effects. nih.govrsc.org Immunohistochemical analysis of the tumors showed a decrease in the proliferation marker Ki67 and the matrix metalloproteinase MMP9, along with an increase in cleaved caspase-3, indicating an induction of apoptosis. nih.gov

In another example, a series of 1H-indazole derivatives were identified as effective estrogen receptor (ER-α) degraders. nih.gov The optimized compound 88 demonstrated robust activity in both tamoxifen-sensitive and tamoxifen-resistant breast cancer xenograft models, highlighting its potential to overcome certain forms of drug resistance. nih.gov Furthermore, compound 30 , a potent VEGFR-2 inhibitor, was shown to suppress tumor angiogenesis in a zebrafish model, providing in vivo evidence of its anti-angiogenic properties. nih.gov

Antimicrobial Activities (Antibacterial and Antifungal)

Beyond their anticancer properties, indazole derivatives have emerged as a noteworthy class of antimicrobial agents. researchgate.netnih.gov Their structural framework has been utilized to develop compounds effective against a range of pathogenic bacteria and fungi, addressing the critical need for new treatments against resistant strains. mdpi.commdpi.com

Efficacy Against Gram-Positive and Gram-Negative Microorganisms

Indazole derivatives have demonstrated a broad spectrum of antibacterial activity. nih.govorientjchem.org In one study, newly synthesized N-methyl-3-aryl indazoles were tested against several bacterial strains. orientjchem.org Compounds 5i , 5f , and 5a showed superior activity against the Gram-negative bacterium Xanthomonas campestris, with zones of inhibition of 2.3, 2.2, and 2.1 cm, respectively. orientjchem.org Against the Gram-negative Escherichia coli, compounds 5j and 5a produced inhibition zones of 1.6 cm and 1.5 cm. orientjchem.org The same compounds were also active against Gram-positive bacteria, with 5j and 5a showing activity against Bacillus megaterium. orientjchem.org

Another study evaluated a different set of indazole derivatives and found them to be active against Gram-positive species but largely inactive against Gram-negative ones. mdpi.com Compounds 2 and 3 showed modest activity against Enterococcus faecalis (MIC ≈ 128 µg/mL), while compound 5 had a broader spectrum, inhibiting Staphylococcus aureus and Staphylococcus epidermidis with MIC values from 64 to 128 µg/mL. mdpi.com Some indazole-quinolone hybrids have also been investigated as anti-virulence agents against the Gram-negative pathogen Pseudomonas aeruginosa. mdpi.com

Table 3: Antibacterial Activity of Selected Indazole Derivatives

| Compound/Derivative | Bacterial Strain | Type | Measurement | Result | Source |

|---|---|---|---|---|---|

| 5i | Xanthomonas campestris | Gram-Negative | Zone of Inhibition | 2.3 cm | orientjchem.org |

| 5f | Xanthomonas campestris | Gram-Negative | Zone of Inhibition | 2.2 cm | orientjchem.org |

| 5a | Xanthomonas campestris | Gram-Negative | Zone of Inhibition | 2.1 cm | orientjchem.org |

| 5j | Escherichia coli | Gram-Negative | Zone of Inhibition | 1.6 cm | orientjchem.org |

| 5a | Escherichia coli | Gram-Negative | Zone of Inhibition | 1.5 cm | orientjchem.org |

| 5j | Bacillus megaterium | Gram-Positive | Zone of Inhibition | 1.6 cm | orientjchem.org |

| 5 | Staphylococcus aureus | Gram-Positive | MIC | 64-128 µg/mL | mdpi.com |

| 5 | Staphylococcus epidermidis | Gram-Positive | MIC | 64-128 µg/mL | mdpi.com |

| 2 / 3 | Enterococcus faecalis | Gram-Positive | MIC | ~128 µg/mL | mdpi.com |

Antifungal Spectrum (e.g., Candida albicans, R. oryzae)

The antifungal potential of indazole derivatives has also been explored. Several studies confirm activity against Candida species, which are common opportunistic fungal pathogens. mdpi.comorientjchem.org A series of N-methyl-3-aryl indazoles were tested against a fungal strain of Candida albicans. nih.govorientjchem.org In a different study, two 2,3-diphenyl-2H-indazole derivatives, compounds 18 and 23 , demonstrated in vitro growth inhibition against both Candida albicans and Candida glabrata. mdpi.comnih.gov While there is documented activity against Candida species, specific data regarding the efficacy of (7-Fluoro-1H-indazol-3-yl)methanol or its direct derivatives against Rhizopus oryzae is not prominent in the reviewed literature.

Anti-inflammatory Properties

Indazole and its derivatives have demonstrated notable anti-inflammatory activities in various preclinical studies. These compounds have been shown to target key mediators of the inflammatory response.

In a study investigating the anti-inflammatory potential of indazole and its derivatives, the compounds significantly inhibited carrageenan-induced hind paw edema in a dose- and time-dependent manner. nih.gov The anti-inflammatory effect is believed to be mediated through the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines, and free radicals. nih.govnih.gov For instance, in an in vitro assay, indazoles exhibited a concentration-dependent inhibition of COX-2, with IC50 values for indazole, 5-aminoindazole (B92378), and 6-nitroindazole (B21905) being 23.42, 12.32, and 19.22 μM, respectively. nih.gov

Furthermore, these compounds were found to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.gov Indazole showed a concentration-dependent inhibitory activity on TNF-α, with an IC50 value of 220.11 μM. nih.gov Potent inhibitory activity on IL-1β was also observed, with the IC50 value of 6-nitroindazole (100.75 μM) being comparable to the standard drug, dexamethasone (B1670325) (102.23 μM). nih.gov

A separate study synthesized novel 1,3-substituted 1H-indazole derivatives and evaluated their anti-inflammatory activity in rats. hep.com.cn One of the synthesized compounds, 3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole, demonstrated the most significant inhibition of edema, comparable to the standard drug etoricoxib. hep.com.cn The diverse biological activities of indazole derivatives, including their anti-inflammatory properties, make them a subject of interest in medicinal chemistry. nih.govresearchgate.netresearchgate.net Computational studies, such as molecular docking and molecular dynamics simulations, have also been employed to evaluate 1H-indazole analogs as potential anti-inflammatory agents by targeting the COX-2 enzyme. researchgate.net

The anti-inflammatory properties of indazole derivatives have been linked to their ability to modulate various signaling pathways involved in inflammation. For example, indazole-Cl has been shown to suppress inflammation in atherosclerosis. nih.gov

Table 1: Anti-inflammatory Activity of Indazole Derivatives

| Compound | Test Model | Key Findings | Reference |

|---|---|---|---|

| Indazole, 5-aminoindazole, 6-nitroindazole | Carrageenan-induced hind paw edema in rats | Significant dose- and time-dependent inhibition of edema. | nih.govnih.gov |

| Indazole, 5-aminoindazole, 6-nitroindazole | In vitro COX-2 inhibition assay | Concentration-dependent inhibition of COX-2. | nih.gov |

| Indazole, 5-aminoindazole | In vitro TNF-α inhibition assay | Concentration-dependent inhibition of TNF-α. | nih.gov |

| Indazole, 5-aminoindazole, 6-nitroindazole | In vitro IL-1β inhibition assay | Potent inhibition of IL-1β. | nih.gov |

| 3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole | Carrageenan-induced rat paw edema | Significant inhibition of edema, comparable to etoricoxib. | hep.com.cn |

Antioxidant Activities

Indazole derivatives have been investigated for their antioxidant properties, which are often linked to their anti-inflammatory effects. The ability of these compounds to scavenge free radicals contributes to their potential therapeutic benefits.

In a study on the anti-inflammatory activity of indazole and its derivatives, the compounds were also assessed for their free radical scavenging activity. nih.gov The study evaluated their effect on lipid peroxidation (LPO), 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging, and nitric oxide (NO) scavenging. nih.gov All three tested indazoles (indazole, 5-aminoindazole, and 6-nitroindazole) inhibited DPPH activity in a concentration-dependent manner. nih.gov At a concentration of 200μg/ml, 6-nitroindazole showed the highest inhibition of DPPH at 72.60%, while 5-aminoindazole and indazole showed 51.21% and 57.21% inhibition, respectively. nih.gov

The antioxidant activity of indazole derivatives is considered a key mechanism contributing to their broad spectrum of biological effects, including anti-inflammatory, anticancer, and antihypertensive activities. researchgate.net

Other Noteworthy Preclinical Biological Activities

Indazole derivatives have been explored for a wide array of pharmacological activities beyond their anti-inflammatory and antioxidant properties.

Anti-HIV: Certain indazole derivatives have shown potential as anti-HIV agents. nih.gov The indazole scaffold is considered a valuable structural motif in the design of new antiviral compounds. researchgate.net

Antiarrhythmic: The potential for indazole derivatives to exhibit antiarrhythmic properties has been noted. nih.govnih.gov

Anticonvulsant: Several studies have highlighted the anticonvulsant potential of indazole derivatives. researchgate.netnih.gov One study reported that indazole itself has anticonvulsant activity, with its profile resembling that of gabapentin. nih.gov Another study synthesized indazole-substituted 1,3,4-thiadiazoles and found them to be potent in a maximal electroshock seizure model in rats. researchgate.net

Antidiabetic: Indazole-based compounds have been designed and synthesized as glucagon (B607659) receptor antagonists (GRAs) for the potential treatment of type 2 diabetes. nih.govnih.gov These compounds have shown the ability to lower glucose levels in preclinical models. nih.gov The development of indazole derivatives as antidiabetic agents is an active area of research. nih.govresearchgate.netmanipal.edurjptonline.org

Anti-depressant: An indazole derivative, FS-32 (1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole), has been investigated as a potential antidepressant with thymoleptic activities. nih.gov It has been shown to have anti-reserpine activity and to potentiate the effects of catecholamines. nih.gov

Anti-hypertensive: The antihypertensive activity of indazole derivatives has been reviewed, highlighting their potential to act on various biological pathways involved in blood pressure regulation. researchgate.net Some indazole derivatives have been investigated for their effects on the renin-angiotensin system. ntnu.no

Antidiarrheal: The potential antidiarrheal activity of certain compounds has been studied, with one methanol (B129727) leaf extract showing a significant antidiarrheal index in a dose-dependent manner. dovepress.com

Antihistaminic: Some indazole derivatives have been evaluated for their antiallergic activity, which may involve antihistaminic effects. nih.gov

Cardioprotective: Indazole derivatives have shown promise in providing cardioprotective effects in conditions like ischemic heart injury. nih.gov For example, the derivative YC-1 has been developed for its therapeutic potential in circulatory disorders. nih.gov

HIF-1α inhibition: Hypoxia-inducible factor-1 (HIF-1) is a target for cancer therapy, and some indazole derivatives have been developed as HIF-1 inhibitors. nih.govresearchgate.net

Glucagon Receptor Antagonism: A significant area of research has been the development of indazole derivatives as glucagon receptor (GCGR) antagonists for the treatment of type 2 diabetes. nih.govresearchgate.netresearchgate.net These antagonists have demonstrated good oral bioavailability and pharmacokinetic properties in preclinical models. nih.govresearchgate.net

Pharmacokinetic Profiling and Metabolism Studies in Preclinical Models

The pharmacokinetic properties of indazole derivatives are crucial for their development as therapeutic agents. Several studies have investigated the absorption, distribution, metabolism, and excretion of these compounds in preclinical models.

Indazole-based glucagon receptor antagonists have been a particular focus of pharmacokinetic studies. nih.govnih.govresearchgate.net Research has led to the discovery of potent GCGR antagonists with excellent pharmacokinetic profiles in mice and rats, including low systemic clearance, long elimination half-life, and good oral bioavailability. nih.govresearchgate.net For instance, one study identified indazole-based β-alanine derivatives with favorable pharmacokinetic properties in multiple preclinical species. nih.gov Another novel series of indazole- and indole-based GRAs also showed good pharmacokinetics in rats. daneshyari.com

The metabolism of indazole derivatives has also been a subject of investigation. Studies on the antiallergic activity of some indazole derivatives included an examination of their metabolism. nih.gov Understanding the metabolic pathways is essential for predicting the in vivo behavior and potential drug-drug interactions of these compounds.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-aminoindazole |

| 6-nitroindazole |

| Indazole-Cl |

| 3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole |

| FS-32 (1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole) |

| YC-1 |

| Dexamethasone |

| Etoricoxib |

| Gabapentin |

| Celecoxib |

| Diclofenac |

| Vitamin E |

| Imipramine |

| Pargyline |

| Tranylcypromine |

| Nigellicine |

| Nigellamine |

| Nigellidine |

| Zanubrutinib |

| SCH772984 |

| Bendazac |

| Benzydamine |

| Axitinib |

| Pazopanib |

| Entrectinib |

| Lonidamine |

| Granisetron |

| Mirtazapine |

| Olanzapine |

| Dolasetron |

| Palonosetron |

| Azilsartan |

| Candesartan |

| Losartan |

| Valproate |

| Carbamazepine |

| Diazepam |

| Flumazenil |

| Phenobarbital |

| Methaqualone |

| Indomethacin |

| Zileuton |

| 5-Fu |

| Sorafenib |

Future Research Directions and Therapeutic Potential

Optimization Strategies for Enhanced Potency and Selectivity

The primary goal in lead optimization is to refine a molecule's structure to maximize its therapeutic effect while minimizing off-target activity. For fluoroindazole compounds, several strategies can be employed.

Fluorine Substitution: The position of the fluorine atom on the indazole ring is critical. Studies on Rho kinase (ROCK1) inhibitors demonstrated that a fluorine at the C6 position of the indazole ring significantly enhanced potency (IC₅₀ = 14 nM) and oral bioavailability (61%) compared to a C4-fluoro analogue (IC₅₀ = 2500 nM). nih.govacs.org This highlights the importance of systematically exploring all possible positional isomers of fluorine on the benzene (B151609) ring of the indazole scaffold to identify the optimal substitution for a given biological target.

Modification of the 3-Methanol Group: The hydroxymethyl group at the 3-position of (7-Fluoro-1H-indazol-3-yl)methanol is a key handle for chemical modification. It can be oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions to introduce a variety of functional groups. These modifications can alter the compound's hydrogen bonding capacity, polarity, and steric profile, which are crucial for target engagement. For instance, converting the alcohol to an amine and subsequently forming amides has been a successful strategy in developing potent kinase inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are essential for optimization. By creating a library of analogues with variations at the N1 position of the indazole, the 3-position side chain, and the substitution pattern on the benzene ring, researchers can build a comprehensive understanding of how structural changes impact biological activity. For example, in a series of Bcr-Abl inhibitors, the introduction of a 2,6-difluoro-3-methoxyphenyl group was found to be critical for potent enzymatic and antiproliferative activities. nih.gov Similarly, strategic deuteration at metabolically susceptible sites, as shown in the development of ALK5 inhibitors, can improve metabolic stability and bioavailability. nih.gov

| Scaffold/Compound | Modification Strategy | Impact on Activity/Properties | Reference |

|---|---|---|---|

| Indazole Amide (ROCK1 Inhibitor) | Fluorine at C6 vs. C4 | 6-Fluoro substitution significantly increased potency and oral bioavailability. | nih.govacs.org |

| Indazole-based FGFR Inhibitors | Addition of 2,6-difluoro-3-methoxyphenyl group | Led to the most potent enzymatic and antiproliferative activities in the series. | nih.gov |

| ALK5 Inhibitor | Deuterium incorporation | Improved metabolic stability and oral bioavailability. | nih.gov |

| Indazole-based VLA-4 Inhibitors | 7-Fluoro substitution on benzoxazole (B165842) moiety | Provided potent activity and a favorable pharmacokinetic profile. | nih.gov |

Exploration of Novel Biological Targets for Fluoroindazole Compounds

The indazole scaffold is known to interact with a diverse range of biological targets. Expanding the screening of this compound and its derivatives against various target classes could uncover novel therapeutic applications.

Kinases: Indazole derivatives have shown potent inhibitory activity against numerous kinases. Examples include:

Glycogen Synthase Kinase-3 (GSK-3): Fluoroindazole compounds have been designed as inhibitors of GSK-3, a kinase implicated in various diseases including neurodegenerative disorders and diabetes. nih.gov

Rho Kinase (ROCK): As mentioned, fluoroindazoles are potent ROCK inhibitors, a target for hypertension and related cardiovascular disorders. acs.org

Janus Kinases (JAKs): Selective pan-JAK inhibitors based on a 1H-indazole scaffold have been developed for treating inflammatory diseases. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): Indazole derivatives have been identified as potent inhibitors of FGFR1 and FGFR2, which are key targets in oncology. nih.gov

ALK5: A deuterated N-(3-fluorobenzyl) indazole derivative was identified as a potent and selective inhibitor of the ALK5 receptor, a target for cancer and fibrotic diseases. nih.gov

Other Targets: Beyond kinases, the fluoroindazole scaffold holds potential for other target families.

Cannabinoid Receptors: Several synthetic cannabinoids, such as AB-FUBINACA and 5F-AKB48, are N-(1H-indazol-3-yl)carboxamide derivatives, indicating that the indazole core can interact with G-protein coupled receptors like CB1 and CB2. wikipedia.org This suggests a potential application in pain management, appetite stimulation, and inflammatory conditions.

Calcitonin Gene-Related Peptide (CGRP) Receptor: A potent CGRP receptor antagonist developed for migraine treatment incorporates a 7-methyl-1H-indazol-5-yl moiety, suggesting that substituted indazoles can be effective in this area. nih.gov

Chemoproteomics and other advanced screening technologies can be utilized to perform unbiased screens of fluoroindazole libraries against the human proteome to identify novel, druggable targets and elucidate new biological pathways. nih.gov

| Target Class | Specific Target Example | Therapeutic Area | Reference |

|---|---|---|---|

| Kinases | ROCK1 | Hypertension | acs.org |

| Kinases | GSK-3 | Neurodegenerative Disorders, Diabetes | nih.gov |

| Kinases | JAKs | Inflammatory Diseases | nih.gov |

| Kinases | FGFRs | Oncology | nih.gov |

| Kinases | ALK5 | Oncology, Fibrotic Diseases | nih.gov |

| GPCRs | Cannabinoid Receptors (e.g., CB1) | Pain, Inflammation | wikipedia.org |

| GPCRs | CGRP Receptor | Migraine | nih.gov |

Development of Advanced Synthetic Routes for Specific Analogues

Efficient and flexible synthetic routes are crucial for generating diverse libraries of analogues for screening and optimization. While classic methods for indazole synthesis exist, modern organic chemistry offers advanced strategies.

Synthesis of the Core Scaffold: The synthesis of the 7-fluoroindazole core can be achieved from starting materials like 2-fluoro-6-methylaniline. guidechem.com More advanced methods for constructing the indazole ring system include palladium-catalyzed intramolecular C-H amination reactions and rhodium-catalyzed C-H activation/C-N coupling strategies. nih.gov These modern techniques often provide higher yields, greater functional group tolerance, and milder reaction conditions compared to traditional methods. nih.govresearchgate.net

Introduction of the 3-Methanol Group: The reaction of an N-unsubstituted indazole with formaldehyde (B43269) can yield the corresponding (1H-indazol-1-yl)methanol. nih.gov However, for substitution at the 3-position, a different strategy is required. A common approach involves starting with a precursor that already contains a functional group at the 3-position, such as a 3-carbaldehyde or 3-carboxylic acid, which can then be reduced to the alcohol. For example, the synthesis of 6-fluoro-1H-indazole-3-carbaldehyde has been reported, which could be adapted for the 7-fluoro isomer and subsequently reduced to form this compound. researchgate.net

Combinatorial and Flow Chemistry: For rapid generation of analogue libraries, combinatorial chemistry approaches can be employed. Furthermore, the use of flow chemistry can offer improved safety, scalability, and efficiency for key synthetic steps, accelerating the development timeline from initial hit to lead candidate. A recent multi-step synthesis of a complex 7-fluoro-3-methyl-indazole derivative highlights the intricate yet achievable routes to advanced analogues. researchgate.net

Integration of In Silico and Experimental Approaches for Drug Discovery

The synergy between computational (in silico) and experimental methods is a cornerstone of modern drug discovery, enabling a more rational and efficient design process. globalresearchonline.netdiaglobal.org

Target Identification and Validation: In silico methods can help predict potential biological targets for the fluoroindazole scaffold based on structural similarity to known ligands. japsonline.com Once potential targets are identified, computational tools like molecular docking can be used to predict the binding mode and affinity of this compound and its analogues. These predictions can then be validated through experimental in vitro binding and activity assays. nih.gov

Virtual Screening and Lead Optimization: Large virtual libraries of fluoroindazole derivatives can be rapidly screened against a target's binding site to prioritize compounds for synthesis. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed from initial experimental data to create predictive models that guide the design of new analogues with improved potency and selectivity. japsonline.com

ADME-Tox Prediction: A significant cause of drug failure is poor pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion) or toxicological (Tox) properties. globalresearchonline.net In silico models can predict these properties early in the discovery process, allowing chemists to deprioritize compounds with likely liabilities and focus on those with a higher probability of success in later preclinical and clinical stages. researchgate.net This integrated approach of computational prediction followed by focused experimental validation streamlines the entire drug discovery pipeline, saving time, resources, and accelerating the journey of novel fluoroindazole-based therapeutics to the clinic. diaglobal.orgnih.gov

Q & A

Q. What are the optimized synthetic routes for (7-Fluoro-1H-indazol-3-yl)methanol, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via two primary routes:

- Route 1 : Starting from 7-fluoro-1H-indazole-3-carbaldehyde, reduction with NaBH₄ in ethanol/THF yields the hydroxymethyl derivative. Reaction conditions (e.g., temperature, solvent polarity) significantly affect yield: NaBH₄ in THF at 0°C achieves >85% conversion, while ethanol at room temperature reduces byproduct formation .

- Route 2 : Direct fluorination of indazole precursors using Selectfluor® in DMF, followed by hydroxymethylation. This method requires rigorous exclusion of moisture to prevent hydrolysis . Key Purification : Flash chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) isolates the product with >95% purity .

Q. How is structural characterization performed for this compound?

Methodological Answer:

- NMR : ¹H-NMR (DMSO-d₆) shows distinct peaks: δ 8.21 (1H, indazole H-5), δ 4.67 (2H, -CH₂OH), and δ 10.32 (1H, -OH, exchangeable). ¹⁹F-NMR confirms fluorination at δ -112.5 ppm .

- Mass Spectrometry : HR-ESI-MS ([M+H]⁺ m/z calcd. 167.06, observed 167.05) validates molecular weight .

- X-ray Crystallography : SHELXL refines crystal structures, with typical R-factors <0.04. Hydrogen-bonding networks between -OH and indazole N are critical for stability .

Q. What analytical techniques are used to assess purity and stability?

Methodological Answer:

- HPLC : Reverse-phase C18 column (acetonitrile/water 40:60) monitors purity (retention time ~6.2 min) and detects degradation products under accelerated stability conditions (40°C/75% RH) .

- Karl Fischer Titration : Confirms residual moisture <0.1% in lyophilized samples .

Advanced Research Questions

Q. How does fluorination at the 7-position influence biological activity compared to other indazole derivatives?

Methodological Answer: Fluorination enhances metabolic stability and target binding. Comparative studies show:

| Compound | IC₅₀ (µM) | Target |

|---|---|---|

| This compound | 5.2 | Nitric Oxide Synthase |

| (5-Fluoro-1H-indazol-3-yl)methanol | 12.4 | 5-Lipoxygenase |

| The 7-fluoro derivative exhibits stronger enzyme inhibition due to improved hydrophobic interactions in active sites . |

Q. What are the common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?

Methodological Answer:

- Docking Studies (AutoDock Vina) : Predict binding affinities to targets like COX-2. The hydroxymethyl group’s orientation in the active site correlates with IC₅₀ values (R² = 0.89) .

- ADMET Prediction (SwissADME) : LogP ~1.2 and TPSA ~50 Ų suggest moderate blood-brain barrier permeability, guiding derivatization for CNS applications .

Q. What contradictions exist in reported biological data, and how can they be resolved?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., 5.2 µM vs. 8.1 µM for nitric oxide synthase) arise from assay conditions (e.g., pH, cofactors). Standardization steps:

Q. What strategies improve solubility for in vivo studies without compromising activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.